(3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
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Overview
Description
(3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiazinone core, a benzyl group, and a chlorinated phenyl group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothiazinone ring.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Chlorinated Phenyl Group: This step involves the reaction of the intermediate with 5-chloro-2-methylaniline under specific conditions to attach the chlorinated phenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and phenyl groups, to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in critical biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Altering Gene Expression: It can influence the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one: Lacks the 2,2-dioxide group.
1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide: Similar structure but different substituents.
Uniqueness
The presence of the 2,2-dioxide group in (3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide imparts unique chemical and biological properties, distinguishing it from other similar compounds. This group may enhance its reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3E)-1-benzyl-3-[(5-chloro-2-methylanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c1-16-11-12-18(24)13-20(16)25-14-22-23(27)19-9-5-6-10-21(19)26(30(22,28)29)15-17-7-3-2-4-8-17/h2-14,25H,15H2,1H3/b22-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKRFLKWEPFIRQ-HYARGMPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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